2-Selenylbenzanilide Exhibits a ~10-Fold Higher Second-Order Rate Constant for H₂O₂ Reduction than Ebselen
Morgenstern et al. (1992) directly compared the second-order rate constants for hydrogen peroxide reduction by authentic synthetic intermediates of ebselen. 2-Selenylbenzanilide (ebselen selenol) reacted with H₂O₂ at 2.8 mM⁻¹ min⁻¹, approximately 10-fold faster than ebselen (0.29 mM⁻¹ min⁻¹) or ebselen diselenide (0.32 mM⁻¹ min⁻¹), and at least 280-fold faster than the ebselen-glutathione selenosulfide adduct (≤0.01 mM⁻¹ min⁻¹) [1].
| Evidence Dimension | Second-order rate constant for H₂O₂ reduction (pH 7.4, 37 °C) |
|---|---|
| Target Compound Data | 2.8 mM⁻¹ min⁻¹ |
| Comparator Or Baseline | Ebselen: 0.29 mM⁻¹ min⁻¹; Ebselen diselenide: 0.32 mM⁻¹ min⁻¹; Ebselen-glutathione selenosulfide: ≤0.01 mM⁻¹ min⁻¹ |
| Quantified Difference | ~9.7-fold vs. ebselen; ~8.8-fold vs. diselenide; ≥280-fold vs. GS-selenosulfide |
| Conditions | In vitro peroxidase assay, pH 7.4, 37 °C; rate constants determined by UV-Vis spectroscopy |
Why This Matters
Investigators requiring maximal peroxide-scavenging activity per mole of compound—e.g., in cell-free antioxidant screens or stopped-flow kinetic studies—will obtain substantially higher sensitivity and faster signal development with the isolated selenol than with the parent drug or its diselenide.
- [1] Morgenstern R, Cotgreave IA, Engman L. Determination of the relative contributions of the diselenide and selenol forms of ebselen in the mechanism of its glutathione peroxidase-like activity. Chem Biol Interact. 1992 Sep 14;84(1):77-84. doi:10.1016/0009-2797(92)90122-2. PMID:1394617. View Source
